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Compound of Interest

Compound Name: 1-(Aminomethyl)cyclohexanol

Cat. No.: B1329751

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
(Aminomethyl)cyclohexanol, a valuable building block in pharmaceutical and chemical
synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring
such spectra.

Spectroscopic Data Summary

The quantitative spectroscopic data for 1-(Aminomethyl)cyclohexanol and its hydrochloride
salt are summarized in the tables below. Direct spectral data for the free base of 1-
(Aminomethyl)cyclohexanol is limited in publicly available literature; therefore, expected
ranges and data from its hydrochloride salt are provided for a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting the 1H and 13C NMR chemical shifts for 1-(Aminomethyl)cyclohexanol is based
on the analysis of its functional groups (a primary amine and a tertiary alcohol on a
cyclohexane ring) and comparison with similar structures. The hydrogens on the amine and
alcohol groups are exchangeable and may appear as broad signals or not be observed
depending on the solvent and concentration.[1][2][3][4]

Table 1: Predicted 1H NMR Spectral Data for 1-(Aminomethyl)cyclohexanol
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Chemical Shift (5,

Protons Multiplicity Integration
ppm)

Cyclohexane CH2 1.2-1.8 Multiplet 10H

CH2-NH2 ~2.5-3.0 Singlet/Broad 2H

NH2 Variable (Broad) Singlet 2H

OH Variable (Broad) Singlet 1H

Table 2: Predicted 13C NMR Spectral Data for 1-(Aminomethyl)cyclohexanol

Carbon Chemical Shift (6, ppm)
Quaternary C-OH ~70-75
CH2-NH2 ~45 - 55
Cyclohexane CH2 ~20-40

Infrared (IR) Spectroscopy

The IR spectrum of 1-(Aminomethyl)cyclohexanol is characterized by the vibrational
frequencies of its O-H, N-H, C-H, and C-O bonds. The broadness of the O-H and N-H stretches
is due to hydrogen bonding. Data for the hydrochloride salt is also available and shows

characteristic shifts.[5]

Table 3: Key IR Absorption Bands for 1-(Aminomethyl)cyclohexanol
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Functional Group

Wavenumber (cm-
1)

Intensity

Description

O-H (Alcohol) 3200 - 3600 Strong, Broad H-bonded O-H stretch
N-H stretch (primary

N-H (Amine) 3300 - 3500 Medium, Broad amines show two
bands)

C-H (Aliphatic) 2850 - 2960 Strong C-H stretch

C-N 1000 - 1250 Medium C-N stretch

C-0O (Alcohol) 1050 - 1260 Strong C-O stretch

Mass Spectrometry (MS)

Mass spectrometry of 1-(Aminomethyl)cyclohexanol would likely proceed via electron

ionization (El), leading to fragmentation. The molecular ion peak may be weak or absent.[6]

Alpha-cleavage is a common fragmentation pathway for both alcohols and amines, resulting in

the loss of an alkyl radical to form a stable cation.[7][8]

Table 4: Predicted Mass Spectrometry Data for 1-(Aminomethyl)cyclohexanol

m/z Interpretation

129 Molecular lon [M]+

112 [M-NH3]+

98 [M-CH2NH2]+

81 [C6H9]+ (from cyclohexyl ring fragmentation)
56 [C4H8]+ (from cyclohexyl ring fragmentation)
30 [CH2NH2]+ (from alpha-cleavage)

Experimental Protocols
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The following are detailed, generalized methodologies for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

Objective: To obtain 1H and 13C NMR spectra of 1-(Aminomethyl)cyclohexanol.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 1-(Aminomethyl)cyclohexanol in
0.5-0.7 mL of a deuterated solvent (e.g., CDCI3, D20, or DMSO-d6) in a standard 5 mm
NMR tube. The choice of solvent is critical, as protic solvents like D20 will result in the
exchange of the -OH and -NH2 protons, causing their signals to disappear from the 1H NMR
spectrum.[1][2][3]

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
e 1H NMR Acquisition:

o Tune and shim the instrument to optimize magnetic field homogeneity.

o Acquire a standard one-dimensional 1H NMR spectrum.

o Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and
an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64,
depending on the sample concentration.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a
larger number of scans (e.g., 1024 or more) due to the lower natural abundance of 13C.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of 1-(Aminomethyl)cyclohexanol.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1329751?utm_src=pdf-body
https://www.benchchem.com/product/b1329751?utm_src=pdf-body
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-amines/
https://openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.benchchem.com/product/b1329751?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329751?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid or liquid sample directly onto the ATR crystal.[9]

o Ensure good contact between the sample and the crystal by applying pressure with the
built-in clamp.

o Sample Preparation (KBr Pellet - for solids):

o Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the prepared sample in the spectrometer's sample holder.

o Acquire the sample spectrum over the range of 4000-400 cm-1. Typically, 16 to 32 scans
are co-added to improve the signal-to-noise ratio.

o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber (cm-1).

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of 1-(Aminomethyl)cyclohexanol.
Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

o Sample Preparation: Prepare a dilute solution of 1-(Aminomethyl)cyclohexanol
(approximately 10-100 pg/mL) in a volatile organic solvent such as methanol or
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dichloromethane.[10]

 Instrumentation: Utilize a GC-MS system equipped with an electron ionization (EI) source.
e Gas Chromatography (GC) Conditions:

o Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 pm film
thickness) is suitable.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Injector: Set to a temperature of 250-280°C. A split or splitless injection can be used
depending on the sample concentration.

o Oven Temperature Program: An initial temperature of 50-70°C, hold for 1-2 minutes, then
ramp at 10-20°C/min to a final temperature of 250-300°C.

e Mass Spectrometry (MS) Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.[6]
o Mass Range: Scan from m/z 30 to 200.
o lon Source Temperature: Typically set to 230°C.
o Quadrupole Temperature: Typically set to 150°C.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques
described.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.
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Postulated Mass Spectrometry Fragmentation of 1-(Aminomethyl)cyclohexanol
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Caption: Fragmentation Pathways in Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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